molecular formula C8H13NO2 B8138345 ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate

ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B8138345
M. Wt: 155.19 g/mol
InChI Key: FVXMHPBISAMATP-SVRRBLITSA-N
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Description

Ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate (CAS: 1330784-71-8) is a bicyclic compound featuring a strained azabicyclo[3.1.0]hexane core with an ethyl ester substituent at position 1. Its molecular formula is C₈H₁₃NO₂·HCl (MW: 191.658), and it is commonly synthesized as a hydrochloride salt to enhance stability and solubility . The stereochemistry (1S,5R) is critical for its applications in medicinal chemistry, particularly as a precursor to bioactive molecules targeting central nervous system (CNS) receptors and enzymes .

Properties

IUPAC Name

ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8-5-6(8)3-4-9-8/h6,9H,2-5H2,1H3/t6-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXMHPBISAMATP-SVRRBLITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]12C[C@H]1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable photochemical reactions that can be adapted for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azabicyclohexane ring.

    Reduction: Reduction reactions can also occur, especially targeting the carboxylic acid ester group.

    Substitution: The compound is prone to nucleophilic substitution reactions, which can modify the ester group or the azabicyclohexane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed under basic conditions.

Major Products:

    Oxidation: Products include oxidized derivatives of the azabicyclohexane ring.

    Reduction: Reduced forms of the carboxylic acid ester group.

    Substitution: Substituted derivatives with modified ester or ring structures.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .

Biology: In biological research, it is used to study the interactions of bicyclic compounds with biological targets, providing insights into their potential therapeutic effects.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azabicyclohexane ring structure allows for specific binding interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in the Azabicyclo Core

Methyl Ester Derivatives
  • Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 2089577-29-5): Differs in substituent position (3-aza vs. 2-aza) and includes 6,6-dimethyl groups. Molecular weight: 216.33 (free base) vs. 191.658 (target compound hydrochloride) .
  • Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS: 1217994-39-2):

    • Shares the 2-aza core but uses a methyl ester.
    • Lower molecular weight (177.63 ) and higher polarity compared to the ethyl analog .
Benzyl-Substituted Derivatives
  • Ethyl (1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate (CAS: 1204820-71-2):
    • Incorporates a benzyl group on the nitrogen, increasing steric bulk and molecular weight (287.31 ).
    • Enhanced lipophilicity may improve blood-brain barrier penetration but could reduce aqueous solubility .
Complex Derivatives with Additional Functional Groups
  • Ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS: 2456272-43-6): Features a dioxo group and benzyl substituent, significantly altering electronic properties and reactivity.

Stereochemical and Salt Form Comparisons

  • Stereoisomerism : The (1S,5R) configuration is distinct from analogs like (1R,5S,6R)-3-azabicyclo[3.1.0]hexane derivatives, which exhibit different spatial orientations affecting receptor binding .
  • Salt Forms : Hydrochloride salts (e.g., CAS: 1330784-71-8) improve solubility compared to free bases but may introduce challenges in synthesis purity .

Data Tables

Table 1: Key Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight Core Substituents Salt Form
Ethyl (1S,5R)-2-azabicyclo[...]-1-carboxylate (1330784-71-8) C₈H₁₃NO₂·HCl 191.658 Ethyl ester, 2-aza Hydrochloride
Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[...]-2-carboxylate (2089577-29-5) C₁₀H₁₅NO₂ 216.33 Methyl ester, 6,6-dimethyl Free base
Methyl (1S,5R)-2-azabicyclo[...]-1-carboxylate HCl (1217994-39-2) C₇H₁₁NO₂·HCl 177.63 Methyl ester, 2-aza Hydrochloride
Ethyl 3-benzyl-3-azabicyclo[...]-1-carboxylate (1204820-71-2) C₁₅H₁₉NO₂ 245.32 Ethyl ester, 3-benzyl Free base

Biological Activity

Ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate, also known by its CAS number 145032-58-2, is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8H10O4
  • Molecular Weight : 170.16 g/mol
  • CAS Number : 145032-58-2

Pharmacological Significance

This compound belongs to a class of compounds that exhibit significant interactions with opioid receptors. Research indicates that derivatives of azabicyclo compounds can act as μ-opioid receptor ligands, which are critical for pain management and other therapeutic applications.

Binding Affinity and Selectivity

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the structure-activity relationship of similar azabicyclo compounds, indicating that modifications to the basic structure could enhance binding affinity to μ-opioid receptors while maintaining selectivity over δ and κ subtypes. The most effective compounds demonstrated picomolar binding affinities, suggesting that this compound may possess comparable or superior activity depending on its specific structural features .

1. Treatment of Pruritus in Canines

One notable application of azabicyclo compounds is their use in veterinary medicine for treating pruritus in dogs. The study focused on the efficacy of μ-opioid receptor ligands derived from azabicyclo structures, demonstrating that these compounds could alleviate itching with minimal side effects compared to traditional treatments .

2. Analgesic Properties

Another area of interest is the analgesic properties attributed to these compounds. In a comparative analysis involving various azabicyclo derivatives, researchers found that certain modifications led to enhanced analgesic effects in animal models, further supporting the potential use of this compound in pain management therapies .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

Modification Effect on Activity
Addition of alkyl groupsIncreases lipophilicity and receptor binding
Alteration of functional groupsChanges selectivity towards opioid receptor subtypes
Ring size adjustmentsAffects overall conformation and receptor interaction

These findings illustrate that careful design and modification of the bicyclic structure can lead to significant improvements in therapeutic efficacy.

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